1,3-Diallyl-6-aminouracil monohydrate is a chemical compound with the CAS number 4852-19-1. It belongs to the class of pyrimidine derivatives, specifically characterized as a substituted uracil. This compound has garnered attention for its potential applications in pharmaceuticals and biochemistry due to its unique structural features and biological activity.
1,3-Diallyl-6-aminouracil monohydrate is classified under several categories:
The compound is primarily sourced from chemical suppliers specializing in pharmaceutical-grade chemicals.
The synthesis of 1,3-diallyl-6-aminouracil monohydrate typically involves multi-step organic reactions. A common synthetic route includes:
This synthetic pathway allows for the precise modification of the uracil structure to enhance its biological properties.
The molecular structure of 1,3-diallyl-6-aminouracil monohydrate can be represented as follows:
The compound features a pyrimidine ring with two allyl groups attached at positions 1 and 3, and an amino group at position 6. The structural details can be visualized using chemical drawing software or databases.
1,3-Diallyl-6-aminouracil monohydrate participates in various chemical reactions typical of pyrimidine derivatives:
These reactions are critical for exploring the compound's potential in medicinal chemistry.
The biological activity of 1,3-diallyl-6-aminouracil monohydrate is largely attributed to its interaction with nucleic acids:
Quantitative data on its efficacy against specific viruses or cellular targets is still under investigation.
These properties make it suitable for various applications in research and development.
1,3-Diallyl-6-aminouracil monohydrate has several potential applications:
The ongoing research aims to uncover more about its efficacy and safety profile for potential therapeutic applications.
The synthesis of 1,3-diallyl-6-aminouracil monohydrate (chemical formula: C₁₀H₁₃N₃O₂·H₂O) follows a sequential strategy involving cyclization, allylation, and hydration. The initial step constructs the pyrimidine ring system via cyclocondensation of urea with malonic acid derivatives under acidic catalysis. As demonstrated in diaminouracil syntheses, ethyl cyanoacetate serves as a preferred precursor due to its reactive methylene and nitrile groups, which facilitate ring closure under basic conditions [9]. This yields 6-aminouracil—a critical intermediate confirmed by spectral analysis (C=O stretch at 1,690 cm⁻¹ in FTIR; δ 5.8 ppm for C₅-H in ¹H NMR) [9].
Subsequent N-allylation introduces the allyl groups at positions 1 and 3 (discussed in Section 1.2). The final stage involves monohydrate formation through crystallization from aqueous-organic solvent systems. Key reaction parameters are optimized as follows:
Step | Reagents/Conditions | Temperature | Time | Yield |
---|---|---|---|---|
Cyclization | Ethyl cyanoacetate, urea, NaOEt | Reflux | 4 hours | 75–85% |
N-Allylation | Allyl bromide, K₂CO₃ | 80°C | 6–8 hours | 60–70% |
Hydration | H₂O/ethanol (1:3) | 25°C | 24 hours | 95% |
Precursor purity is critical: Impurities in 6-aminouracil (e.g., residual cyanoacetylurea) reduce allylation efficiency below 40% [4] [9]. Modifications include using N,N-dimethylurea to bypass unstable intermediates, though this requires stringent anhydrous conditions [4].
Allylation of 6-aminouracil targets the N1 and N3 nitrogen atoms, leveraging their nucleophilicity under basic conditions. Two predominant methodologies exist:
Selectivity challenges arise due to competing O- versus N-allylation and over-alkylation. The 6-amino group’s electron-donating effect increases N1/N3 nucleophilicity, but O-allylation can still occur at the C₂ carbonyl if stoichiometry is unbalanced. Optimization studies reveal:
Catalyst | Solvent | Allyl Halide Equivalents | N-Substitution Yield | O-Impurities |
---|---|---|---|---|
K₂CO₃ | Acetonitrile | 2.2 | 65% | 8–12% |
NaH | DMF | 2.5 | 78% | <2% |
TBAB (PTC) | H₂O/toluene | 2.0 | 72% | 3–5% |
Microwave-assisted allylation reduces reaction times from hours to minutes (e.g., 15 min at 120°C), preserving the 6-amino group’s integrity [6]. Post-allylation, crude products are purified via silica gel chromatography or recrystallization from ethanol.
Monohydrate formation is achieved through crystallization-driven hydration. The anhydrous 1,3-diallyl-6-aminouracil exhibits hygroscopicity, spontaneously absorbing water to form a stable hydrate with a 1:1 stoichiometry (confirmed by thermogravimetric analysis showing 8.0% weight loss at 110°C, matching theoretical H₂O content) .
Crystallization protocols emphasize solvent composition, temperature, and seeding:
Stability studies indicate that storage below 40% relative humidity preserves the monohydrate structure indefinitely. Dehydration occurs at >50°C under vacuum, reverting to the anhydrous form .
Analytical validation includes:
Sustainable synthesis of 1,3-diallyl-6-aminouracil monohydrate incorporates solvent reduction, recyclable catalysts, and energy efficiency:
Atom economy improvements focus on replacing allyl bromide with allyl acetate, generating acetic acid as the sole byproduct. The E-factor (kg waste/kg product) drops from 8.5 (traditional alkylation) to 1.2 with this approach [6]. Comparative metrics:
Method | E-Factor | Reaction Time | Energy Use |
---|---|---|---|
Traditional alkylation | 8.5 | 8 hours | 250 kWh/kg |
Solvent-free (PTC) | 1.8 | 3 hours | 80 kWh/kg |
Allyl acetate alkylation | 1.2 | 5 hours | 100 kWh/kg |
Future directions include enzymatic allylation and continuous-flow crystallization to further minimize resource consumption [6].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: